N-[2-(3-chlorophenyl)-2-hydroxypropyl]-5-propan-2-yl-1H-pyrazole-4-carboxamide
Description
N-[2-(3-chlorophenyl)-2-hydroxypropyl]-5-propan-2-yl-1H-pyrazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and potential therapeutic uses. This compound features a pyrazole ring, a common structural motif in many biologically active molecules, and a chlorophenyl group, which contributes to its unique chemical properties.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-hydroxypropyl]-5-propan-2-yl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-10(2)14-13(8-19-20-14)15(21)18-9-16(3,22)11-5-4-6-12(17)7-11/h4-8,10,22H,9H2,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWNCCJBUCBIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-hydroxypropyl]-5-propan-2-yl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with an appropriate nucleophile.
Hydroxylation: The hydroxyl group is added through an oxidation reaction, often using reagents such as hydrogen peroxide or a peracid.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine in the presence of a coupling agent like carbodiimide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the carboxamide to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation reagents such as chlorine or bromine, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or dechlorinated products.
Substitution: Introduction of various functional groups like nitro, alkyl, or halogen groups.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2-hydroxypropyl]-5-propan-2-yl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The chlorophenyl group enhances its binding affinity, while the pyrazole ring interacts with active sites in proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chlorophenyl)-2-hydroxypropyl]-5-methyl-1H-pyrazole-4-carboxamide
- N-[2-(3-chlorophenyl)-2-hydroxypropyl]-5-ethyl-1H-pyrazole-4-carboxamide
Uniqueness
N-[2-(3-chlorophenyl)-2-hydroxypropyl]-5-propan-2-yl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group at the 5-position of the pyrazole ring differentiates it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
